molecular formula C17H21BrN2O3S B8496886 4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8496886
M. Wt: 413.3 g/mol
InChI Key: HMCJSXZZLJJOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromo-benzothiazol-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H21BrN2O3S and its molecular weight is 413.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21BrN2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

tert-butyl 4-[(6-bromo-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H21BrN2O3S/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)22-15-19-13-5-4-11(18)10-14(13)24-15/h4-5,10,12H,6-9H2,1-3H3

InChI Key

HMCJSXZZLJJOQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (7.02 g, 34.9 mmol) in THF (67.1 ml) at 0° C. was added NaH (0.915 g, 95%, 36.2 mmol). Upon completion of addition, the reaction mixture was warmed to rt, where it stirred for 30 minutes. A solution of 6-bromo-2-chlorobenzo[d]thiazole (6.67 g, 26.8 mmol) in THF (30 mL) was then added and the resulting mixture was heated to 50° C., where it stirred overnight. At the conclusion of this period, the solvent was removed under reduced pressure to yield a residue. CH3CN (167 mL) was added to the residue, and the resulting mixture was stirred for 20 min. After this time, H2O (233 mL) was added, and the resulting mixture was stirred at rt for 10 min. The resulting precipitate was collected by filtration. The resulting solid was rinsed with cool CH3CN—H2O (3×20 mL, 1:2, v/v) and then dried in vacuum to afford Compound 1A as a white solid (10.5 g, 25.3 mmol, 94% yield. HPLC purity is 100%). 1H NMR (500 MHz, chloroform-d) δ ppm 7.77 (d, J=1.9 Hz, 1H), 7.49-7.54 (m, 1H), 7.44-7.49 (m, 1H), 5.35 (ddd, J=7.6, 4.1, 3.9 Hz, 1H), 3.68-3.82 (m, 2H), 3.31-3.43 (m, 2H), 2.01-2.15 (m, 2H), 1.88 (dddd, J=12.6, 8.4, 4.1, 3.9 Hz, 2H), 1.48 (s, 9H).
Quantity
7.02 g
Type
reactant
Reaction Step One
Name
Quantity
0.915 g
Type
reactant
Reaction Step One
Name
Quantity
67.1 mL
Type
solvent
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
167 mL
Type
reactant
Reaction Step Three
Name
Quantity
233 mL
Type
solvent
Reaction Step Four
Yield
94%

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